molecular formula C19H22N2O7S B2884061 (4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 946315-23-7

(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2884061
CAS No.: 946315-23-7
M. Wt: 422.45
InChI Key: ZQKBBFLFNBFUHN-UHFFFAOYSA-N
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Description

(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C19H22N2O7S and its molecular weight is 422.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or receptors that have affinity for benzo[d][1,3]dioxol-5-yl and furan-2-yl groups . .

Mode of Action

Based on its structural features, it could potentially interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions may induce conformational changes in the target proteins, altering their function.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to accurately predict the biochemical pathways it affects. Compounds with similar structural features have been reported to influence various cellular processes, including cell cycle progression and apoptosis

Result of Action

Compounds with similar structures have been reported to induce apoptosis and cause cell cycle arrest in certain cell lines . It’s important to note that the effects can vary depending on the cell type and environmental conditions.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These include pH, temperature, and the presence of other biomolecules. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability and its interaction with targets .

Properties

IUPAC Name

[4-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O7S/c22-19(17-3-1-10-26-17)20-6-8-21(9-7-20)29(23,24)12-2-11-25-15-4-5-16-18(13-15)28-14-27-16/h1,3-5,10,13H,2,6-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKBBFLFNBFUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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